Sodium diarsenate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

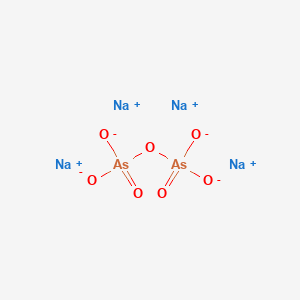

Sodium diarsenate, also known as this compound, is a useful research compound. Its molecular formula is As2Na4O7 and its molecular weight is 353.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Arsenates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Acid-Base Reactions

Sodium diarsenate acts as a weak acid in aqueous solutions, participating in proton transfer reactions. Its dissociation in water occurs as:

Na2HAsO4→2Na++HAsO42−

The HAsO42− ion further dissociates:

HAsO42−↔H++AsO43−(pKa≈6.94)

In acidic conditions, it reacts with strong acids (e.g., HCl) to form arsenic acid:

Na2HAsO4+2HCl→H3AsO4+2NaCl

This reaction is critical in environmental systems where arsenic mobility depends on pH .

Redox Behavior

Arsenate (AsO43−) serves as a moderate oxidizer (E∘=+0.56textV for As V →As III reduction) . Key redox interactions include:

Reduction by Metals/Ions

| Reducing Agent | Reaction | Conditions |

|---|---|---|

| Fe2+ | AsO43−+2Fe2++2H+→AsO33−+2Fe3++H2O | Anaerobic, pH < 4 |

| Zn (acidic) | 3Zn+2AsO43−+16H+→3Zn2++2AsH3↑+8H2O | Toxic arsine gas formation |

Biological reduction by dissimilatory arsenate-respiring prokaryotes (DARP) accelerates As V →As III conversion, with rate constants up to 0.3textday−1 .

Complexation and Precipitation

Arsenate forms insoluble salts with polyvalent cations:

| Metal Ion | Product | Solubility (g/L) | Conditions |

|---|---|---|---|

| Fe3+ | FeAsO4 | 0.001 (pH 4–7) | Oxic, acidic |

| Ca2+ | Ca3(AsO4)2 | 0.02 (pH > 9) | Alkaline |

In sulfidic environments, arsenic precipitates as orpiment (As2S3) or realgar (AsS) .

Thermal Decomposition

Heating this compound above 100∘C initiates decomposition:

Na2HAsO4ΔNa2O+As2O5+H2O

At higher temperatures (>500∘C), As2O5 further decomposes to As2O3, releasing toxic fumes .

Reactivity with Organic Compounds

Arsenate competitively inhibits phosphate-dependent biochemical pathways due to structural similarity. For example:

-

Glycolysis : Arsenate substitutes for phosphate in glyceraldehyde-3-phosphate dehydrogenase, forming unstable 1-arseno-3-phosphoglycerate .

-

ATP synthesis : Disrupts oxidative phosphorylation by uncoupling mitochondrial electron transport .

Environmental Mobility

Arsenate’s solubility and speciation depend on redox conditions:

| Condition | Dominant Species | Mobility |

|---|---|---|

| Oxic | AsO43− | Low (adsorbs to Fe/Mn oxides) |

| Anoxic | AsO33− | High (reductive desorption) |

Microbial activity (e.g., Geobacter, Shewanella) enhances reductive dissolution of Fe-oxyhydroxides, releasing arsenate into groundwater .

Hazardous Reactions

特性

CAS番号 |

13464-42-1 |

|---|---|

分子式 |

As2Na4O7 |

分子量 |

353.8 g/mol |

IUPAC名 |

tetrasodium;arsonatooxy-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/As2H4O7.4Na/c3-1(4,5)9-2(6,7)8;;;;/h(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |

InChIキー |

RWCQXXWSKJVLJA-UHFFFAOYSA-J |

SMILES |

[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

13464-42-1 |

関連するCAS |

7631-89-2 (Parent) |

同義語 |

arsenic acid (H3AsO4), sodium salt (1:3) disodium arsenate disodium arsenate heptahydrate monosodium arsenate Na2HAsO4.7H2O sodium arsenate sodium arsenate, dibasic sodium diarsenate sodium O-arsenate sodium orthoarsenate Terro Ant Killer tetrasodium diarsenate trisodium arsenate trisodium arsenate anhydrous |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。